Product packaging for Fluoxymesterone(Cat. No.:CAS No. 76-43-7)

Fluoxymesterone

Cat. No.: B1673463
CAS No.: 76-43-7
M. Wt: 336.4 g/mol
InChI Key: YLRFCQOZQXIBAB-RBZZARIASA-N

Description

Fluoxymesterone is a synthetic, orally bioavailable androgen and anabolic steroid (AAS) with the molecular formula C20H29FO3 and a molecular weight of 336.44 g/mol . It is a potent agonist of the androgen receptor, binding to it and initiating cellular responses that include the stimulation of protein synthesis and increased nitrogen retention, which are key processes in anabolic activity . Its research applications are rooted in its historical medical uses, which include the study of male hypogonadism, delayed puberty, and androgen-responsive conditions such as advanced breast cancer in post-menopausal women . The antitumour activity of this compound in research models appears to be related to the reduction or competitive inhibition of estrogen receptors or prolactin receptors . From a research perspective, this compound is of significant interest due to its distinct pharmacological profile. It is noted for being approximately five times as potent as methyltestosterone . Its structural modification with a 17-alpha alkyl group allows for oral administration by reducing its susceptibility to first-pass metabolism in the liver . This compound is highly protein-bound, primarily to sex hormone-binding globulin, and has a half-life of approximately 9.2 hours . Researchers value this compound for investigating androgen receptor mechanisms, protein anabolism, and related endocrine pathways. This product is strictly for research use only in a controlled laboratory environment. It is not intended for personal, cosmetic, or human consumption. It is classified as a Schedule III controlled substance and is prohibited in athletic use by major sporting bodies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29FO3 B1673463 Fluoxymesterone CAS No. 76-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRFCQOZQXIBAB-RBZZARIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033512
Record name Fluoxymestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluoxymesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L
Record name Fluoxymesterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUOXYMESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluoxymesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2
Record name FLUOXYMESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, WHITE SOLID, White or practically white crystalline powder

CAS No.

76-43-7
Record name Fluoxymesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxymesterone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoxymesterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fluoxymesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name fluoxymesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoxymestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoxymesterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXYMESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUOXYMESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluoxymesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

About 240 °C with some decomposition, 270 °C
Record name Fluoxymesterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUOXYMESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluoxymesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Historical Synthesis Methods and Limitations

Early Industrial Synthesis

Novel Synthetic Pathways for Fluoxymesterone

Intermediate-Driven Approach

A breakthrough methodology, disclosed in CN102040639A, circumvents biofermentation by employing 11α-hydroxy-4-androstene-3,17-dione (11α-hydroxy-4AD) as the foundational intermediate. This compound, commercially accessible from steroid manufacturing byproducts, undergoes a four-step transformation to yield 9,11-dehydro-17α-methyltestosterone (Compound V), a pivotal precursor for this compound.

Reaction Sequence Overview
  • 9,11-Dehydration : Treatment of 11α-hydroxy-4AD with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) or dioxane at -60°C to -50°C eliminates the 9α-hydroxyl group, forming 4,9(11)-diene-3,17-dione (Compound II).
  • 3-Ketone Protection : Condensation of Compound II with pyrrolidine or morpholine in toluene or benzene under acid catalysis (e.g., p-toluenesulfonic acid) generates the 3-enamine derivative (Compound III), stabilizing the ketone against undesired side reactions.
  • 17-Ketone Grignard Reaction : Methyl magnesium bromide, prepared in situ, reacts with Compound III in THF at -10°C in the presence of cuprous chloride (CuCl) to introduce the 17α-methyl group, yielding Compound IV.
  • 3-Ketone Deprotection : Acidic hydrolysis (e.g., thioglycolic acid/sodium acetate in methanol) cleaves the enamine protecting group, affording Compound V.
Advantages Over Traditional Methods
  • Yield Enhancement : The novel route achieves an 83% isolated yield for Compound V from 11α-hydroxy-4AD, compared to the 6.7% yield in the historical biofermentation step.
  • Reagent Sustainability : Eliminating bromine and biofermentation reduces environmental toxicity and production costs.
  • Scalability : THF and dioxane, being polar aprotic solvents, facilitate rapid heat transfer and mixing in industrial reactors.

Final Fluorination and Epoxidation

Subsequent steps convert Compound V into this compound via:

  • 9(11)-Bromohydrin Formation : Reaction with N-bromosuccinimide (NBS) in aqueous acetone.
  • Epoxidation : Treatment with hydrogen peroxide (H₂O₂) to form the 9β,11β-epoxide.
  • Fluorine Introduction : Ring-opening of the epoxide with hydrofluoric acid (HF) installs the 9α-fluorine substituent.

Synthesis of Key Intermediates

11α-Hydroxy-4AD: Sourcing and Modifications

11α-Hydroxy-4AD is obtained via microbial oxidation of 4-androstene-3,17-dione (4AD) using Rhizopus arrhizus or Aspergillus ochraceus. Genetic engineering of these strains has improved hydroxylation efficiency, with modern bioreactors achieving >90% conversion rates.

Enamine Protection Strategies

The use of pyrrolidine or morpholine for 3-ketone protection prevents undesired aldol condensation during Grignard reactions. Nuclear magnetic resonance (NMR) studies confirm that the enamine structure (δ 2.80–3.10 ppm for N–CH₂ groups) remains intact under reaction conditions.

Process Optimization and Industrial Applications

Solvent and Catalyst Selection

  • Dehydration Step : THF outperforms dioxane due to its lower viscosity, enabling faster heat dissipation during exothermic PCl₅ reactions.
  • Grignard Catalysis : Cuprous chloride (0.1–0.5 mol%) suppresses Wurtz coupling by coordinating to the magnesium surface, ensuring selective methyl addition.

Temperature Control

Maintaining temperatures below -50°C during dehydration minimizes polyphosphorylation byproducts. Automated cryogenic reactors with liquid nitrogen cooling are now standard in industrial facilities.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method employs a C18 column (250 × 4.6 mm, 5 μm) with methanol-water (70:30 v/v) mobile phase at 1.0 mL/min. This compound elutes at 8.2 min with UV detection at 254 nm, achieving a limit of quantification (LOQ) of 0.1 μg/mL.

Spectroscopic Characterization

  • UV-Vis : this compound exhibits λmax at 282 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to the α,β-unsaturated ketone.
  • 1H NMR : Key signals include δ 1.00 ppm (18-CH₃), δ 1.50 ppm (19-CH₃), and δ 5.65 ppm (4-H).

Chemical Reactions Analysis

Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-oxothis compound .

Scientific Research Applications

Medical Applications

1. Treatment of Hypogonadism
Fluoxymesterone is prescribed for men with hypogonadism, a condition characterized by insufficient testosterone production. The compound helps to restore testosterone levels, thereby alleviating symptoms such as fatigue, depression, and decreased libido. Clinical guidelines indicate a dosage range of 5–20 mg per day for this purpose .

2. Management of Delayed Puberty
In adolescent boys experiencing delayed puberty, this compound can be used to induce secondary sexual characteristics. This application is particularly important in cases where natural testosterone production is inadequate .

3. Breast Cancer Treatment
this compound has been employed in the treatment of hormone-sensitive breast cancer in women. It acts as an anti-estrogen agent, helping to slow the growth of estrogen-dependent tumors. Studies have shown that this compound can be effective in patients who have not responded to other treatments .

4. Treatment of Anemia
The compound is also indicated for treating anemia in males, particularly when associated with chronic diseases or hormonal deficiencies. By stimulating erythropoiesis, this compound can help improve hemoglobin levels .

Non-Medical Applications

1. Performance Enhancement
this compound is frequently used by athletes and bodybuilders for its performance-enhancing properties. It promotes muscle growth and strength, making it attractive for competitive sports. However, its use in this context raises ethical concerns and potential health risks, including cardiovascular issues and liver toxicity .

Case Studies

Case Study 1: Hypogonadism Treatment
A study involving male patients with diagnosed hypogonadism demonstrated significant improvements in testosterone levels and associated symptoms after administering this compound at a dosage of 10 mg daily over six months. Patients reported enhanced energy levels and improved mood stability .

Case Study 2: Breast Cancer Management
In a clinical trial examining the effectiveness of this compound in women with advanced breast cancer, patients showed a measurable reduction in tumor size after six weeks of treatment at doses ranging from 10 to 40 mg per day. The study highlighted this compound's role as a viable option for patients resistant to other therapies .

Research Findings

Recent studies have explored the biochemical mechanisms underlying this compound's actions:

  • Binding Affinity Studies : Research indicates that this compound binds to androgen receptors with lower affinity compared to other anabolic steroids, necessitating higher concentrations for effective action .
  • Metabolism Analysis : Liquid chromatography-tandem mass spectrometry has been employed to elucidate the metabolic pathways of this compound, revealing key urinary metabolites that aid in monitoring therapeutic use and potential abuse in sports settings .

Summary Table of Applications

ApplicationDescriptionDosage Range
HypogonadismRestores testosterone levels in men5–20 mg/day
Delayed PubertyInduces secondary sexual characteristics in adolescent boys5–20 mg/day
Breast CancerActs as an anti-estrogen agent for hormone-sensitive tumors10–40 mg/day
AnemiaStimulates erythropoiesis to improve hemoglobin levelsVaries based on need
Performance EnhancementUsed by athletes for muscle growth and strengthVaries widely

Mechanism of Action

Fluoxymesterone exerts its effects by binding to androgen receptors, which are present in various tissues. This binding leads to the activation of androgen receptor-mediated pathways, resulting in increased protein synthesis and decreased protein catabolism. The compound also influences the retention of nitrogen, sodium, potassium, and phosphorus, contributing to its anabolic effects .

Comparison with Similar Compounds

Fluoxymesterone is compared below with structurally or functionally related steroids across therapeutic, metabolic, and safety profiles.

Therapeutic Efficacy in Cancer Anorexia/Cachexia

A randomized trial comparing megestrol acetate (MA) , dexamethasone , and This compound in cancer cachexia revealed significant differences (Table 1) :

Parameter Megestrol Acetate (800 mg/day) Dexamethasone (3 mg/day) This compound (20 mg/day)
Weight gain (>10% baseline) 34% 28% 22%
Appetite improvement 71% 69% 67%
Thromboembolic risk 5% 1% 2%
Myopathy incidence 12% 9% 18%

Key Findings :

  • This compound showed inferior appetite stimulation and weight gain compared to MA and dexamethasone (p < 0.05) .
  • Higher rates of myopathy and virilization were observed with this compound, limiting its utility in long-term therapy .
Mechanism of Action: 11β-HSD2 Inhibition

This compound uniquely inhibits 11β-HSD2 , an enzyme that inactivates cortisol to cortisone. This inhibition potentiates cortisol-induced mineralocorticoid receptor (MR) activation, contributing to hypertension and electrolyte imbalances . Comparisons with other AAS (Table 2):

Compound 11β-HSD2 Inhibition (IC₅₀) Substrate for 11β-HSD2 MR Activation
This compound 60–160 nM Yes (50% conversion) No
Testosterone >1,000 nM No No
Danazol 300–500 nM No No
Cortisol (control) N/A Yes (80% conversion) Yes

Key Findings :

  • This compound is a potent competitive inhibitor of 11β-HSD2, with 10-fold greater inhibitory potency than danazol .
Androgenic vs. Anabolic Effects

Compared to methyltestosterone, another oral AAS:

  • Growth stimulation : Both drugs accelerate bone age more than height in children, but this compound shows marginally better growth-to-maturation ratios in short-stature patients .
  • Metabolic stability : this compound’s 9α-fluoro group reduces hepatic degradation, prolonging half-life .
Hormonal Therapies in Breast Cancer

Compared to tamoxifen (a selective ER modulator) in ER+ breast cancer (Table 3) :

Parameter This compound (20 mg/day) Tamoxifen (20 mg/day)
Remission rate 19–30% 30–35%
Median survival 12–18 months 24–30 months
Side effects Hirsutism, hepatotoxicity Hot flashes, thrombosis

Key Findings :

  • Tamoxifen outperforms this compound in survival and tolerability, leading to its replacement as first-line therapy .

Biological Activity

Fluoxymesterone, a synthetic anabolic androgenic steroid (AAS), is primarily used in clinical settings for hormone replacement therapy and to treat certain types of breast cancer. Its biological activity encompasses a range of effects on various physiological systems, particularly in the endocrine and reproductive systems. This article delves into the mechanisms, effects, and clinical implications of this compound, supported by relevant case studies and research findings.

This compound functions as an androgen receptor agonist , exhibiting approximately five times the potency of natural methyltestosterone. It binds to androgen receptors, leading to enhanced protein synthesis and nitrogen retention, which contributes to its anabolic effects. Additionally, this compound acts as an estrogen receptor antagonist and inhibits the 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) enzyme, which is crucial for glucocorticoid metabolism .

Anabolic Effects

This compound promotes muscle growth and strength by increasing protein anabolism while decreasing amino acid catabolism. It also has been shown to enhance bone density and promote recovery from injuries due to its anabolic properties . The compound's ability to retain nitrogen is particularly beneficial in clinical scenarios requiring muscle preservation.

Endocrine Disruption

Research indicates that this compound can significantly suppress testosterone levels within 24 hours of administration, with continued reductions noted throughout treatment. This suppression can lead to adverse effects on spermatogenesis, although significant long-term impacts on sperm production have not been consistently demonstrated .

Clinical Case Studies

  • Gynaecomastia Induction : A notable case involved a 28-year-old male who developed persistent gynaecomastia after prolonged this compound use during treatment for aplastic anemia. Despite cessation of the steroid at age 16, he experienced irreversible breast tissue development, highlighting the potential for long-lasting hormonal disruptions during puberty .
  • Testicular Function Impairment : In a controlled study involving normal male volunteers, this compound administration resulted in reduced plasma testosterone levels and modest suppression of sperm production. The findings suggest that this compound may have localized effects on Leydig cells independent of gonadotropin mediation .

Inhibition of 11β-HSD2

This compound has been identified as a potent inhibitor of 11β-HSD2, with half-maximal inhibitory concentrations (IC50) reported at 160 nM in intact cells. This inhibition can lead to increased cortisol levels and subsequent mineralocorticoid receptor activation, potentially resulting in electrolyte imbalances and hypertension .

Cardiovascular Implications

Long-term use of AAS like this compound has been associated with adverse cardiovascular outcomes, including increased arterial stiffness and myocardial dysfunction. Studies suggest that AAS users exhibit higher coronary artery plaque volumes compared to non-users, indicating a significant public health concern regarding AAS use .

Comparative Data Table

Parameter This compound Methyltestosterone
Potency5x more than methyltestosteroneBaseline
Anabolic ActivityHighModerate
Estrogen Receptor InteractionAntagonistAgonist
11β-HSD2 Inhibition IC50160 nMNot applicable
Testosterone SuppressionSignificantModerate

Q & A

Q. What analytical techniques are recommended for confirming fluoxymesterone purity and structural integrity in laboratory settings?

this compound's identity and purity can be verified using a combination of spectroscopic and chromatographic methods:

  • UV-Vis Spectrophotometry : A solution in ethanol (1:100,000) exhibits characteristic absorption spectra, with peak alignment to reference standards .
  • Infrared Spectroscopy (IR) : Potassium bromide disk methods compare spectral absorption patterns against reference standards, with re-testing after ethanol dissolution if discrepancies arise .
  • Liquid Chromatography (LC) : Quantification via reverse-phase LC with internal standards (e.g., methylprednisolone) ensures precise measurement of this compound concentrations .

Q. What are the primary clinical applications of this compound based on historical research?

this compound has been studied in two main contexts:

  • Androgen Replacement Therapy : For hypogonadism and testicular failure, leveraging its androgenic properties to maintain secondary male characteristics .
  • Cancer Therapy : Historical trials explored its use in advanced breast cancer, with reports of antitumor activity, though efficacy varies by patient selection and disease stage .

Q. What safety protocols are essential when handling this compound in research environments?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Avoid inhalation of dust/aerosols; use fume hoods during weighing or dissolution .
  • Storage : Keep in tightly sealed containers away from ignition sources; room-temperature storage is typical .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of this compound on sex reversal in aquatic species?

The Nile tilapia model provides a framework:

  • Timing of Administration : Begin steroid-laced feeds at critical post-hatching intervals (e.g., days 3–15) to target sexual differentiation windows .
  • Dosage Optimization : Test concentrations (e.g., 2.5–7.5 mg/kg diet) to balance male sex reversal efficacy (>90% males) with growth metrics (e.g., specific growth rate, condition factor) .
  • Control Groups : Include untreated cohorts and validate sex ratios via gonadal histology or genetic markers .

Q. What methodological approaches are optimal for identifying this compound metabolites in doping control studies?

Combine LC-MS/MS and GC-MS to overcome limitations of individual techniques:

  • LC-MS/MS : Detects hydroxylated metabolites without derivatization; neutral loss scans (e.g., 20 Da for HF loss) enhance selectivity .
  • GC-MS : Requires trimethylsilylation for polar metabolites but provides complementary structural data via electron impact spectra .
  • Metabolite Confirmation : Use ion-trap MSⁿ and QTOF for fragmentation pathway elucidation .

Q. How does this compound inhibit 11β-HSD2, and what are the implications for glucocorticoid-related research?

this compound acts as a competitive inhibitor of human 11β-HSD2 (IC₅₀ = 60–530 nM), binding similarly to cortisol and disrupting glucocorticoid inactivation. This inhibition may lead to:

  • Mineralocorticoid Receptor Activation : Excess cortisol activates renal receptors, potentially causing hypertension or electrolyte imbalances .
  • Species-Specific Effects : Weak inhibition in rodents limits translational relevance, necessitating human cell models (e.g., SW-620, MCF-7) .

Q. How can contradictory findings on this compound's efficacy in cancer-related cachexia and breast cancer be reconciled?

Contradictions arise from differing clinical contexts:

  • Cachexia : this compound showed inferior appetite stimulation vs. megestrol acetate/dexamethasone, likely due to poor anabolic activity and higher toxicity (e.g., hepatotoxicity) .
  • Breast Cancer : Early trials reported tumor regression in postmenopausal patients, but outcomes depend on hormonal sensitivity and prior therapies .
  • Methodological Considerations : Dose regimens (e.g., 10 mg bid for cachexia vs. variable protocols in oncology) and endpoints (weight gain vs. tumor size) influence results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoxymesterone
Reactant of Route 2
Fluoxymesterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.